molecular formula C20H20N4S B11614420 9-Methyl-3-(2-phenylethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

9-Methyl-3-(2-phenylethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B11614420
M. Wt: 348.5 g/mol
InChI Key: SVGHOZOHFYXKOE-UHFFFAOYSA-N
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Description

9-METHYL-3-PHENETHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE is a complex organic compound with a molecular formula of C20H20N4S . It belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-METHYL-3-PHENETHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and triazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

9-METHYL-3-PHENETHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

9-METHYL-3-PHENETHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 9-METHYL-3-PHENETHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 9-METHYL-3-PHENETHYL-8,9,10,11-TETRAHYDRO1BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N4S

Molecular Weight

348.5 g/mol

IUPAC Name

13-methyl-5-(2-phenylethyl)-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C20H20N4S/c1-13-7-9-15-16(11-13)25-20-18(15)19-23-22-17(24(19)12-21-20)10-8-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3

InChI Key

SVGHOZOHFYXKOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C=N3)CCC5=CC=CC=C5

Origin of Product

United States

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